![molecular formula C35H46F3N3O10 B12410416 DBCO-PEG6-amine (TFA)](/img/structure/B12410416.png)
DBCO-PEG6-amine (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG6-amine (TFA) is a polyethylene glycol-based compound that serves as a PROTAC linker. It is widely used in click chemistry due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-PEG6-amine (TFA) is synthesized through a series of chemical reactions involving the attachment of a dibenzocyclooctyne (DBCO) group to a polyethylene glycol (PEG) chain, which is then functionalized with an amine group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a reactive group.
Attachment of DBCO Group: The activated PEG chain is then reacted with a dibenzocyclooctyne derivative to attach the DBCO group.
Functionalization with Amine Group:
Industrial Production Methods
The industrial production of DBCO-PEG6-amine (TFA) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically produced in large batches and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-amine (TFA) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide bonds.
Common Reagents and Conditions
Major Products Formed
The major products formed from reactions involving DBCO-PEG6-amine (TFA) include stable triazole linkages (from SPAAC reactions) and amide bonds (from substitution reactions with carboxylic acids and NHS esters) .
Scientific Research Applications
Chemical Biology Applications
1.1 Bioorthogonal Click Chemistry
DBCO-PEG6-amine is widely used for bioorthogonal labeling due to its efficient reaction with azide groups. This allows for the selective conjugation of biomolecules without interfering with native biological processes.
Case Study: Site-Specific Labeling
- Objective : To label proteins for studying cellular interactions.
- Method : Azide-functionalized proteins were reacted with DBCO-PEG6-amine to attach fluorescent dyes.
- Outcome : Successful labeling enabled real-time tracking of protein interactions in living cells, demonstrating the utility of DBCO-PEG6-amine in understanding cellular dynamics.
Drug Delivery Systems
2.1 Targeted Drug Delivery
The incorporation of DBCO-PEG6-amine in drug delivery systems enhances specificity and reduces off-target effects by allowing therapeutic agents to be conjugated to targeting ligands.
Case Study: Antibody-Drug Conjugates
- Objective : To improve the delivery of chemotherapeutic agents to cancer cells.
- Method : DBCO-PEG6-amine was used to link cytotoxic drugs to antibodies targeting specific cancer cell antigens.
- Outcome : Enhanced therapeutic efficacy was observed with reduced systemic toxicity, highlighting the potential of DBCO-PEG6-amine in targeted therapies.
Imaging Applications
3.1 Cellular Imaging
DBCO-PEG6-amine facilitates the attachment of imaging agents to biomolecules, aiding in the visualization of cellular processes.
Case Study: Fluorescent Imaging
- Objective : To visualize cell membrane dynamics.
- Method : Cells were treated with DBCO-PEG6-amine conjugated to a fluorescent probe.
- Outcome : High-resolution images revealed dynamic changes in membrane composition during cell signaling events.
Material Science Applications
4.1 Surface Modification
The ability of DBCO-PEG6-amine to modify surfaces is crucial for developing new materials with tailored properties.
Application | Description | Benefits |
---|---|---|
Nanoparticle Coating | Functionalizing nanoparticles for drug delivery or imaging | Improved biocompatibility |
Polymer Synthesis | Incorporating DBCO-PEG6-amine into polymer matrices | Enhanced solubility |
Protein Engineering
DBCO-PEG6-amine is also utilized in protein engineering to create stable conjugates for studying protein function and structure.
Case Study: Protein Conjugation
- Objective : To investigate protein interactions.
- Method : Proteins were modified using DBCO-PEG6-amine for subsequent binding assays.
- Outcome : The stability and functionality of the proteins were preserved, enabling detailed interaction studies.
Mechanism of Action
The mechanism of action of DBCO-PEG6-amine (TFA) primarily involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules and drugs . This mechanism is particularly useful in the synthesis of PROTACs, where the compound acts as a linker to bring together a target protein and an E3 ligase, leading to the targeted degradation of the protein .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG6-amine (TFA) but with a shorter PEG chain, resulting in different solubility and reactivity properties.
DBCO-PEG8-amine: Contains a longer PEG chain, which may enhance solubility and flexibility in certain applications.
DBCO-NHS ester: Lacks the amine group but contains an NHS ester, making it suitable for different types of conjugation reactions.
Uniqueness
DBCO-PEG6-amine (TFA) is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both DBCO and amine groups allows for versatile conjugation reactions, making it a valuable tool in various scientific research applications .
Biological Activity
DBCO-PEG6-amine (TFA) is a bioorthogonal compound widely used in bioconjugation applications, particularly in the development of targeted therapies and drug delivery systems. Its unique structure enables specific reactions with azide-containing biomolecules, facilitating the formation of stable covalent bonds. This article explores the biological activity of DBCO-PEG6-amine (TFA), focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
DBCO-PEG6-amine (TFA) consists of a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) chain with an amine functional group. The TFA (trifluoroacetic acid) salt form enhances solubility and stability.
Key Features:
- Molecular Formula : C14H22F3N2O4
- Molecular Weight : 336.34 g/mol
- Solubility : Soluble in DMSO and water at physiological pH
DBCO-PEG6-amine (TFA) operates through bioorthogonal reactions, primarily the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with natural cellular processes. The DBCO moiety reacts with azides under physiological conditions, making it suitable for in vivo applications.
Reaction Scheme:
- Formation of a Covalent Bond : The DBCO reacts with azide groups to form a stable triazole linkage.
- Selectivity : The reaction occurs selectively in the presence of other functional groups, minimizing off-target effects.
In Vitro Studies
DBCO-PEG6-amine (TFA) has demonstrated significant biological activity in various assays:
- Cellular Uptake : Studies indicate efficient cellular uptake in mammalian cells, facilitating the delivery of conjugated therapeutic agents.
- Inhibition Studies : Inhibition assays using DBCO derivatives showed effective modulation of target proteins, such as aminoacyl-tRNA synthetases (AaT), leading to reduced enzymatic activity by over 99% in specific mutants .
In Vivo Applications
The compound has been employed in animal models for targeted drug delivery and imaging:
- Targeted Therapy : Conjugation with therapeutic agents has shown promise in selectively targeting cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity.
- Imaging Applications : DBCO-PEG6-amine can be used to label biomolecules for imaging studies, allowing visualization of specific cellular processes.
Case Study 1: Targeting Cancer Cells
A study investigated the use of DBCO-PEG6-amine conjugated to a cytotoxic agent for targeted therapy in cancer models. The results indicated that conjugated drugs exhibited enhanced cytotoxicity against cancer cells compared to free drugs, demonstrating the potential for improved therapeutic outcomes.
Case Study 2: Protein Labeling
In another study, researchers utilized DBCO-PEG6-amine for labeling proteins within live cells. The bioorthogonal labeling allowed for real-time tracking of protein dynamics without disrupting cellular functions .
Table 1: Comparison of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Cellular Uptake | High efficiency in mammalian cells | |
Inhibition Assays | >99% inhibition in AaT mutants | |
Targeted Delivery | Enhanced efficacy in cancer models |
Table 2: Stability and Storage Conditions
Condition | Stability Duration |
---|---|
-20°C | Long-term storage |
4°C in DMSO | 2 weeks |
-80°C in DMSO | 6 months |
Properties
Molecular Formula |
C35H46F3N3O10 |
---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7) |
InChI Key |
VYHJMBBYMQFESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.